Saframycin H - 92569-01-2

Saframycin H

Catalog Number: EVT-1566055
CAS Number: 92569-01-2
Molecular Formula: C32H36N4O9
Molecular Weight: 620.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saframycin H is a natural product found in Streptomyces lavendulae with data available.
Overview

Saframycin H is a member of the saframycin family, which are naturally occurring antibiotics derived from various species of Streptomyces. These compounds are characterized by their unique tetrahydroisoquinoline structure and exhibit significant biological activity, particularly against cancer cells. The saframycin compounds have garnered attention for their potential therapeutic applications in oncology due to their ability to inhibit DNA synthesis and induce apoptosis in malignant cells.

Source

Saframycin H was originally isolated from the fermentation products of Streptomyces griseus and other related actinomycetes. The biosynthetic pathways leading to saframycin production have been elucidated, revealing a complex interplay of enzymatic reactions that contribute to its formation. Research has shown that the gene clusters responsible for saframycin biosynthesis are conserved across various Streptomyces species, indicating a shared evolutionary mechanism for producing these bioactive compounds .

Classification

Saframycin H belongs to the class of natural products known as polyketides, specifically within the subgroup of tetrahydroisoquinolines. This classification is based on its structural characteristics and the biosynthetic pathways involved in its synthesis. The saframycin family is further categorized into various analogs, each exhibiting distinct biological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Saframycin H can be approached through both natural extraction and synthetic methodologies. Natural extraction involves culturing Streptomyces strains known to produce saframycin H, followed by purification techniques such as high-performance liquid chromatography (HPLC). Synthetic approaches have also been developed, utilizing solid-phase peptide synthesis and chemo-enzymatic methods to create analogs with enhanced properties .

Technical Details:

  • Natural Extraction: Cultivation of Streptomyces griseus under specific conditions optimizes the yield of Saframycin H. The fermentation broth is then processed through solvent extraction and chromatographic techniques.
  • Synthetic Approach: Recent advancements include using biosynthetic intermediate probes to identify target enzymes involved in saframycin synthesis, facilitating the development of more efficient synthetic routes .
Molecular Structure Analysis

Structure

The molecular structure of Saframycin H features a complex arrangement characteristic of tetrahydroisoquinoline compounds. It comprises multiple rings and functional groups that contribute to its biological activity.

Data:

  • Molecular Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: 273.29 g/mol
  • Structural Features: The core structure includes a fused bicyclic system with hydroxyl and carbonyl functional groups, which are critical for its interaction with biological targets.
Chemical Reactions Analysis

Saframycin H undergoes several chemical reactions that are pivotal for its activity. These reactions include:

  • Hydroxylation: Hydroxyl groups play a crucial role in enhancing solubility and reactivity.
  • Oxidation: The compound can be oxidized to form more reactive species that may interact with cellular targets.
  • Conjugation Reactions: These reactions can modify the compound's pharmacokinetic properties, influencing its therapeutic efficacy.

Technical Details:

  • Enzymatic hydroxylation reactions have been explored to produce derivatives with improved activity profiles.
  • Synthetic modifications often involve oxidation steps using reagents like selenium oxide to yield desired analogs .
Mechanism of Action

The mechanism of action for Saframycin H primarily involves its ability to intercalate into DNA strands, disrupting replication processes. This action leads to the inhibition of DNA synthesis and ultimately triggers apoptotic pathways in cancer cells.

Process:

  1. Intercalation: Saframycin H binds to DNA, distorting the double helix structure.
  2. Inhibition of Topoisomerases: By interfering with topoisomerase activity, Saframycin H prevents proper DNA unwinding during replication.
  3. Induction of Apoptosis: The disruption in DNA function activates cellular stress responses, leading to programmed cell death.

Data: Studies have demonstrated that saframycin derivatives exhibit potent cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data:

  • Melting Point: Approximately 190–195 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing absorption and distribution characteristics .
Applications

Saframycin H has significant potential in scientific research and medicinal chemistry:

  • Anticancer Research: Due to its potent cytotoxic effects against tumor cells, it is being investigated as a lead compound for developing new anticancer therapies.
  • Biosynthesis Studies: Researchers are exploring the biosynthetic pathways of saframycin compounds to engineer microorganisms capable of producing novel derivatives with enhanced pharmacological properties .
  • Chemical Biology Tools: Its unique structure makes it a valuable tool for studying DNA interactions and cellular processes related to apoptosis.
Introduction to Saframycin H

Discovery and Historical Context within the Saframycin Family

Saframycin H (SFM-H) is a member of the saframycin family of tetrahydroisoquinoline alkaloids, first isolated from the actinomycete Streptomyces lavendulae NRRL 11002. The saframycins were initially discovered during antibiotic screening programs in the late 20th century, with saframycin A identified as the prototypical compound exhibiting potent antiproliferative activity against tumor cell lines at low doses [2]. Saframycin H emerged as a structurally distinct analog during subsequent investigations into the biosynthetic diversity of this family. Like other saframycins, it shares a characteristic bisquinone core but features unique substituents that modulate its biological activity. The discovery of saframycins paralleled research on marine-derived tetrahydroisoquinolines (e.g., ecteinascidin 743), revealing evolutionary convergence in natural product biosynthesis across terrestrial and marine organisms [5].

Table 1: Key Milestones in Saframycin Research

YearEventSignificance
1970sIsolation of saframycin A from S. lavendulaeFirst saframycin identified with antitumor activity
1995Cloning of partial saframycin Mx1 gene cluster from Myxococcus xanthusRevealed NRPS-based biosynthetic origin
2008Characterization of saframycin A gene cluster in S. lavendulaeIdentified 62-kb DNA region encoding biosynthesis
2010sIdentification of saframycin H as a minor metaboliteExpanded structural diversity of the saframycin family

Structural Classification and Unique Features

Saframycin H belongs to the tetrahydroisoquinoline family of antibiotics, characterized by a fused polycyclic framework incorporating a bisquinone moiety and an α-amino nitrile group at the C-21 position. This core structure enables covalent modification of cellular targets through iminium ion formation upon loss of the nitrile group [2]. Unlike saframycin A, which possesses a cyano group at C-21, saframycin H features distinct functionalization patterns on its pentacyclic scaffold, likely influencing its bioactivity profile. Key comparative structural attributes include:

  • Core Skeleton: All saframycins share a central safracin core formed by two tyrosine-derived units, one glycine, and one alanine, assembled via nonribosomal peptide synthetase (NRPS) machinery [2] [9].
  • Oxidation State: Saframycin H exhibits a specific pattern of hydroxylation and methylation distinct from analogs like saframycin Mx1 (hydroquinone E-ring) or saframycin A (quinone moiety) [2].
  • Side Chain Modifications: The presence or absence of methyl groups, hydroxylations, and the configuration of the C-21 substituent differentiate saframycin H from other family members.

Table 2: Structural Comparison of Key Saframycins

CompoundC-21 SubstituentE-ring Oxidation StateUnique Features
Saframycin A-CNQuinoneDNA-alkylating iminium ion formation
Saframycin Mx1-OHHydroquinoneEnhanced solubility
Saframycin HVariable*Quinone/hydroquinoneDistinct tailoring enzyme modifications

*Specific C-21 configuration requires analytical validation

Taxonomic Origin and Biosynthetic Source Organisms

Saframycin H is primarily biosynthesized by Gram-positive soil actinomycetes, with Streptomyces lavendulae NRRL 11002 serving as the prototype source organism [2]. The biosynthetic gene cluster (BGC) spans ~62 kb and encodes 30 functional proteins, including:

  • Nonribosomal Peptide Synthetases (NRPS): A multi-modular NRPS system assembles the tetrapeptide backbone (Ala-Gly-Tyr-Tyr) with iterative use of the final module, deviating from classical colinearity rules [2].
  • Tailoring Enzymes: Oxidases (e.g., SfmO4), methyltransferases, and cytochrome P450s introduce structural variations yielding saframycin H [9].
  • Regulatory Proteins: Pleiotropic regulators (e.g., LysR-type proteins) coordinate expression, as observed in homologous systems like the safracin cluster in Pseudomonas [9].

Notably, bacterial symbionts of marine invertebrates (e.g., Candidatus Endoecteinascidia frumentensis in tunicates) produce structurally similar tetrahydroisoquinolines (e.g., ecteinascidin 743), suggesting evolutionary conservation of biosynthetic pathways across diverse ecological niches [5]. This highlights the role of horizontal gene transfer in the distribution of saframycin-like BGCs across phylogenetically distant bacteria.

Table 3: Biosynthetic Gene Functions in Saframycin Production

Gene TypeRepresentative GenesFunction
NRPS modulessfmP1, sfmP2, sfmP3Tetrapeptide backbone assembly
Oxidation enzymessfmO4Hydroxylation/quinone formation
MethyltransferasessfmMO-methylation of hydroxyl groups
Regulatory elementsmexT (homolog)Transcriptional activation of BGC

Properties

CAS Number

92569-01-2

Product Name

Saframycin H

IUPAC Name

N-[[(1R,2S,10R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-hydroxy-2-methyl-4-oxopentanamide

Molecular Formula

C32H36N4O9

Molecular Weight

620.6 g/mol

InChI

InChI=1S/C32H36N4O9/c1-13(37)10-32(4,43)31(42)34-12-21-22-16(25(38)14(2)29(44-6)27(22)40)9-19-24-23-17(26(39)15(3)30(45-7)28(23)41)8-18(35(24)5)20(11-33)36(19)21/h18-21,24,43H,8-10,12H2,1-7H3,(H,34,42)/t18-,19-,20?,21-,24-,32?/m0/s1

InChI Key

PYOFDRKUKHPATO-JLUOOAMSSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC

Synonyms

25-dihydro-25-beta-ketopropylsaframycin A
saframycin H

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)C(N3[C@H]2CNC(=O)C(C)(CC(=O)C)O)C#N)C(=O)C(=C(C5=O)OC)C)OC

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